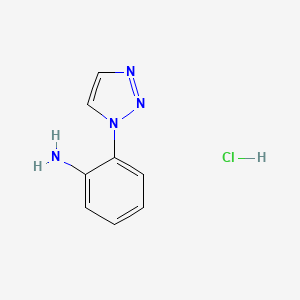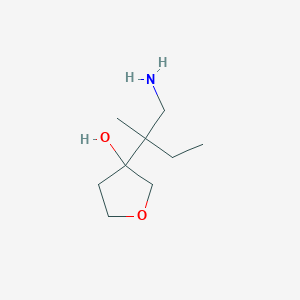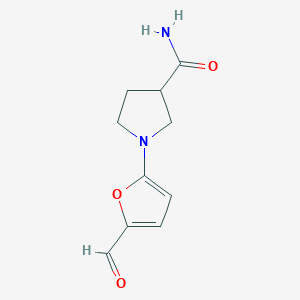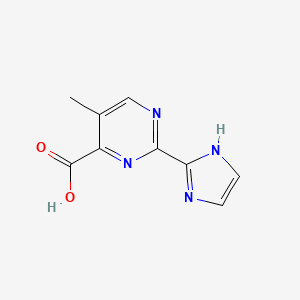
2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the process and ensure consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action for 2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound shares the imidazole ring but has a pyridine ring instead of a pyrimidine ring.
1H-Benzimidazol-2-yl derivatives: These compounds have a benzimidazole ring and are known for their diverse biological activities.
Uniqueness
2-(1H-Imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid is unique due to its combination of imidazole and pyrimidine rings, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-5-4-12-8(7-10-2-3-11-7)13-6(5)9(14)15/h2-4H,1H3,(H,10,11)(H,14,15) |
Clave InChI |
HNJSQMIUIATNFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C(=O)O)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


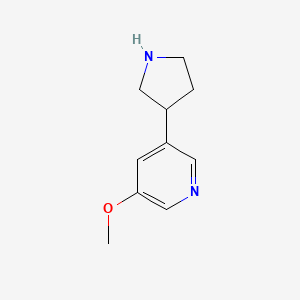
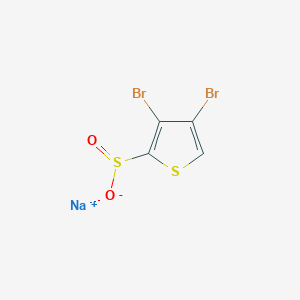
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)


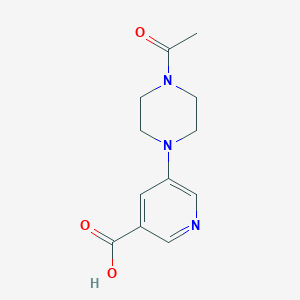
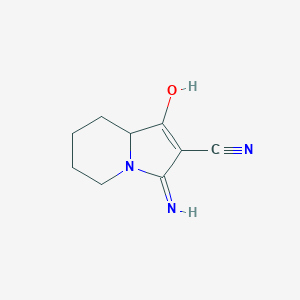

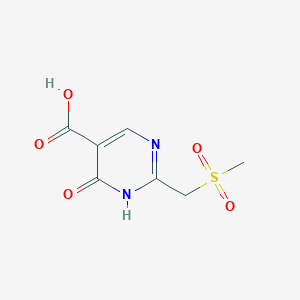
methanol](/img/structure/B13205888.png)
